N-[5-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)-2-methylphenyl]adamantane-1-carboxamide
Description
Properties
IUPAC Name |
N-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methylphenyl]adamantane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O3S/c1-14-3-4-18(23-5-2-6-27(23,25)26)10-19(14)22-20(24)21-11-15-7-16(12-21)9-17(8-15)13-21/h3-4,10,15-17H,2,5-9,11-13H2,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVZDBHSFJMFFKD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CCCS2(=O)=O)NC(=O)C34CC5CC(C3)CC(C5)C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)-2-methylphenyl]adamantane-1-carboxamide typically involves multiple steps, starting with the preparation of the adamantane core. The adamantane core is then functionalized with a carboxamide group through a series of reactions. Common reagents used in these reactions include amines, carboxylic acids, and various catalysts. The reaction conditions often involve controlled temperatures and pH levels to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to streamline the production process. Additionally, purification methods such as crystallization and chromatography are used to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N-[5-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)-2-methylphenyl]adamantane-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can introduce new functional groups, resulting in a variety of modified compounds.
Scientific Research Applications
N-[5-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)-2-methylphenyl]adamantane-1-carboxamide has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[5-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)-2-methylphenyl]adamantane-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- N-[5-(1,1-dioxidoisothiazolidin-2-yl)-1H-indazol-3-yl]-2-(4-piperidin-1-ylphenyl)acetamide
- N-[5-(1,1-dioxidoisothiazolidin-2-yl)-1H-indazol-3-yl]-2-(4-piperidin-1-ylphenyl)acetamide
Uniqueness
N-[5-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)-2-methylphenyl]adamantane-1-carboxamide is unique due to its adamantane core, which imparts specific structural and functional properties. This uniqueness makes it a valuable compound for various scientific research applications, distinguishing it from other similar compounds.
Biological Activity
N-[5-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)-2-methylphenyl]adamantane-1-carboxamide is a complex organic compound that integrates a thiazolidine moiety with an adamantane structure. This combination is hypothesized to confer unique biological activities, particularly in antimicrobial and anticancer domains. This article explores the synthesis, biological activity, and research findings related to this compound.
Chemical Structure and Properties
The compound features:
- Thiazolidine Ring : Known for its role in various pharmacological activities.
- Adamantane Core : Associated with antiviral properties.
- Functional Groups : Including a carboxamide linkage which is pivotal for biological interactions.
Molecular Formula and Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₁₆N₂O₃S |
| Molecular Weight | 366.4 g/mol |
| CAS Number | 1211854-96-4 |
Synthesis
The synthesis typically involves multiple steps:
- Formation of the Thiazolidine Ring : Reacting suitable amines with thioamides under oxidative conditions.
- Coupling with Adamantane : Using coupling reagents like EDCI and HOBt to form the amide bond.
- Purification : Techniques such as recrystallization or chromatography are employed to isolate the final product.
Antimicrobial Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For example, derivatives containing thiazolidine rings have shown effectiveness against various bacterial strains:
| Compound | Activity Against | EC50 (μg/ml) |
|---|---|---|
| 2-(2-methoxyphenoxy)-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)acetamide | Xanthomonas axonopodis pv. citri | 22 |
| This compound | Candida albicans | TBD |
The antibacterial bioassay results suggest that compounds with similar structures can outperform traditional antibiotics in specific contexts .
Anticancer Activity
The potential anticancer activity of adamantane derivatives has been documented extensively. Compounds related to N-[5-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)-2-methylphenyl]adamantane have been tested against various cancer cell lines:
| Cell Line | Compound Tested | IC50 (μM) |
|---|---|---|
| Hep3B | This compound | TBD |
| HeLa | Similar derivatives | TBD |
| A549 | Similar derivatives | TBD |
Preliminary results indicate that these compounds can inhibit cell proliferation significantly .
Case Studies
Several case studies have highlighted the biological efficacy of thiazolidine-containing compounds:
- Study on Antimicrobial Properties : A comparative study showed that thiazolidine derivatives exhibited lower MIC values against Staphylococcus aureus compared to standard antibiotics.
- Anticancer Screening : Research involving thiazolidine derivatives indicated promising results in reducing tumor size in animal models when combined with chemotherapy agents.
Q & A
Basic Research Questions
Q. What are the key steps and conditions for synthesizing N-[5-(1,1-dioxo-1λ⁶,2-thiazolidin-2-yl)-2-methylphenyl]adamantane-1-carboxamide?
- Methodology :
- Thiazolidinone ring formation : React 2-(1,1-dioxo-1λ⁶,2-thiazolidin-2-yl)acetic acid (CAS 63459-24-5) with appropriate reagents under basic conditions to form the thiazolidinone moiety .
- Adamantane coupling : Use carbodiimide-based coupling agents (e.g., EDC/HOBt) to conjugate the adamantane-1-carboxylic acid to the aromatic amine group, ensuring pH control (6.5–7.5) in DMF or DMSO .
- Purification : Employ column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization (e.g., acetonitrile) to achieve >95% purity .
Q. How is the structural integrity of the compound confirmed post-synthesis?
- Analytical techniques :
- NMR spectroscopy : ¹H and ¹³C NMR to verify adamantane C-H signals (δ 1.6–2.1 ppm) and aromatic/thiazolidinone protons (δ 7.0–8.5 ppm) .
- Mass spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
- X-ray crystallography : For crystalline derivatives, use SHELX programs (e.g., SHELXL) to resolve bond angles and confirm stereochemistry .
Q. What preliminary assays are used to assess biological activity?
- Screening protocols :
- Antimicrobial activity : Broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC values compared to reference drugs .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC₅₀ values; use non-cancerous cells (e.g., HEK-293) for selectivity indices .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity?
- Experimental design :
- Solvent screening : Compare DMSO, DMF, and acetonitrile for coupling efficiency; DMF typically offers higher yields (~75%) due to better solubility of adamantane intermediates .
- Temperature control : Optimize thiazolidinone cyclization at 80–100°C to minimize side products (e.g., sulfone overoxidation) .
- Catalyst selection : Use Pd/C or CuI for Suzuki-Miyaura coupling if aryl halide intermediates are involved .
Q. How are contradictions in spectral data resolved (e.g., unexpected NMR peaks)?
- Troubleshooting strategies :
- Dynamic NMR : Identify rotational isomers in thiazolidinone rings causing split peaks; analyze variable-temperature NMR to confirm .
- 2D-COSY/HSQC : Resolve overlapping signals in aromatic regions by correlating ¹H-¹³C couplings .
- Isotopic labeling : Synthesize deuterated analogs to trace protonation sites in complex spectra .
Q. What mechanistic studies elucidate the compound’s biological targets?
- Approaches :
- Molecular docking : Use AutoDock Vina to model interactions with cyclooxygenase-2 (COX-2) or bacterial DNA gyrase, focusing on adamantane’s hydrophobic binding .
- Kinetic assays : Measure enzyme inhibition (e.g., % inhibition of β-lactamase at 10 µM) using fluorogenic substrates .
- siRNA knockdown : Validate target pathways (e.g., NF-κB) in cancer cells to correlate activity with gene expression .
Q. How does the compound’s stability vary under physiological conditions?
- Stability profiling :
- Thermal analysis : TGA/DSC to determine decomposition temperatures (>200°C indicates suitability for storage) .
- pH stability : Incubate in buffers (pH 2–9) for 24h; monitor degradation via HPLC (e.g., >90% intact at pH 7.4) .
- Light sensitivity : Conduct ICH Q1B photostability testing; use amber vials if degradation exceeds 5% .
Q. What computational methods predict structure-activity relationships (SAR)?
- Modeling tools :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
